Methyl-d3-isoeugenol
Description
Significance of Deuterated Analogs in Mechanistic Elucidation and Quantitative Analysis
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), is a powerful strategy in chemical and biological research. musechem.com This isotopic labeling provides a subtle yet powerful modification that can be leveraged in two primary ways: mechanistic elucidation and quantitative analysis.
For mechanistic studies, the replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed more slowly. By observing a change in reaction rate upon deuteration, researchers can gain insight into reaction mechanisms, helping to identify rate-determining steps in both chemical syntheses and enzymatic pathways. nih.gov
In quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable as internal standards. musechem.com An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the detector. Deuterated analogs are nearly perfect for this role. They exhibit virtually identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. However, their increased mass allows for clear differentiation in a mass spectrum. This co-elution and similar behavior compensate for variations in sample handling and instrument response, leading to highly accurate and precise quantification of the target analyte. researchgate.netchromatographyonline.comiarc.fr
Overview of Isoeugenol (B1672232) and Methyleugenol in Natural Product Chemistry and Biochemistry
Isoeugenol and methyleugenol are naturally occurring phenylpropanoids found in the essential oils of numerous plants. scentree.co They are isomers, with methyleugenol being the methyl ether of eugenol (B1671780), while methyl isoeugenol is the methyl ether of isoeugenol. medchemexpress.com
Isoeugenol is a key component of essential oils from plants like ylang-ylang and has a characteristic spicy, clove-like scent. scentree.co It exists as both cis-(Z) and trans-(E) isomers. scentree.co Beyond its use in fragrances, isoeugenol serves as a precursor in the industrial synthesis of vanillin (B372448). scentree.co Research has also pointed to its potential biological activities.
Methyleugenol is found in a wide variety of plants and their essential oils, including basil and cloves. It is used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics. sigmaaldrich.comsigmaaldrich.comscentree.co In nature, it plays a role as an insect attractant, particularly for certain fruit fly species. scentree.co
Methyl isoeugenol , the methylated form of isoeugenol, is also found in some essential oils and is used in perfumery, often in tuberose and lily accords. medchemexpress.comresearchgate.net It can be synthesized from isoeugenol through a methylation reaction. medchemexpress.com The metabolic pathways of these compounds are of great interest, as minor structural differences can lead to different biological activities and metabolic fates. For instance, the primary metabolic pathway for isoeugenol involves the conjugation of its phenolic hydroxyl group, which is an efficient detoxification process. chromatographyonline.com In contrast, methyleugenol's metabolism can involve hydroxylation that may lead to the formation of reactive intermediates. chromatographyonline.com
Rationale for Research on Methyl-d3-isoeugenol as a Deuterated Tracer
The study of the absorption, distribution, metabolism, and excretion (ADME) of isoeugenol and methyl isoeugenol is crucial for understanding their biological effects. Stable isotope tracers are essential for these investigations. mdpi.com Research has demonstrated the use of deuterated analogs, such as d3-eugenol, as effective internal standards for the quantitative analysis of isoeugenol and methyleugenol in complex matrices like fish tissue. researchgate.netchromatographyonline.comscispace.com This underscores the utility of deuterated standards in achieving high accuracy and precision in analytical methods.
This compound, with its three deuterium atoms on the methyl group, is an ideal candidate for a tracer in such studies. Its synthesis can be readily achieved through the methylation of isoeugenol using a deuterated methylating agent, a process analogous to the synthesis of unlabeled methyl isoeugenol. medchemexpress.com
The primary rationales for the use of this compound in research are:
Quantitative Analysis: It can serve as an internal standard for the accurate quantification of methyl isoeugenol in various samples, including biological tissues, foods, and environmental matrices, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netscispace.com
Metabolic Studies: As a tracer, it can be used to follow the metabolic fate of the methyl isoeugenol backbone in vivo or in vitro. By tracking the mass-shifted molecule and its metabolites, researchers can elucidate metabolic pathways, identify novel metabolites, and quantify metabolic flux. mdpi.comresearchgate.net This is particularly relevant for distinguishing between the metabolism of the aromatic ring and the propenyl side chain versus the O-methyl group.
Bioavailability Studies: The use of isotopically labeled drugs allows for the precise determination of absolute bioavailability and can provide information on first-pass metabolism. This compound could be used in co-administration studies to accurately assess the bioavailability of unlabeled methyl isoeugenol.
The availability of this compound as a research chemical provides a valuable tool for detailed investigations into the biochemistry of this important class of phenylpropanoids.
Properties
Molecular Formula |
C11H11D3O2 |
|---|---|
Molecular Weight |
181.246 |
Purity |
95% min. |
Synonyms |
Methyl-d3-isoeugenol |
Origin of Product |
United States |
Advanced Analytical Applications of Methyl D3 Isoeugenol
Role as an Internal Standard in Mass Spectrometry (MS)
The application of Methyl-d3-isoeugenol as an internal standard in mass spectrometry is based on the principle that it behaves analytically identically to the target analyte(s) throughout the sample preparation and analysis process, except for its mass. By adding a known quantity of this compound to a sample, variations in sample processing, instrument performance, and ionization efficiency can be accounted for, leading to improved analytical accuracy and reproducibility.
Quantitative Determination of Isoeugenol (B1672232) and Methyleugenol in Complex Matrices
This compound is particularly effective for the quantitative determination of isoeugenol and methyleugenol in challenging sample matrices. These matrices can include biological fluids, food products, environmental samples, and complex chemical mixtures, where the presence of interfering substances can complicate analysis.
Stable Isotope Dilution Assay (SIDA) Coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Stable Isotope Dilution Assay (SIDA) is a highly regarded method for achieving accurate quantification, and its coupling with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and selectivity. This compound is utilized as an internal standard in SIDA-GC-MS/MS methods specifically developed for the quantitative analysis of isoeugenol and methyleugenol. wikipedia.org The core advantage of using a stable isotope-labeled internal standard in SIDA is its ability to compensate for potential analyte losses that may occur during extensive sample preparation procedures and to correct for variations in ionization efficiency within the mass spectrometer, thereby enhancing the accuracy of the quantitative results.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled to GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. This compound serves as an internal standard in HS-SPME-GC-MS methods applied to the analysis of isoeugenol and methyleugenol. thegoodscentscompany.comfishersci.fi Introducing the internal standard to the sample before the HS-SPME step ensures that it undergoes the same extraction process as the target analytes. This co-extraction and subsequent co-injection and analysis allow the internal standard to effectively correct for variations in the extraction efficiency and the subsequent chromatographic and detection steps, leading to more reliable quantitative data.
Mitigation of Matrix Effects and Ion Suppression in LC-MS/GC-MS Analyses
Complex matrices can significantly impact the ionization efficiency of analytes in mass spectrometry, leading to matrix effects such as signal suppression or enhancement. These effects can compromise the accuracy of quantitative analysis. The use of this compound as a stable isotope-labeled internal standard is a key strategy to mitigate matrix effects and ion suppression in both LC-MS and GC-MS analyses. Since the internal standard is chemically analogous to the analyte, it experiences similar interactions with matrix components. By monitoring the ratio of the analyte signal to the internal standard signal, the method effectively compensates for the influence of the matrix on ionization, resulting in more accurate quantification even in complex sample environments.
Precision and Accuracy Enhancement in Trace Analysis
Analyzing compounds at trace levels demands highly precise and accurate methods. The inclusion of this compound as an internal standard significantly improves the precision and accuracy when quantifying isoeugenol and methyleugenol at low concentrations. wikipedia.orgthegoodscentscompany.comfishersci.fi It accounts for variability throughout the entire analytical workflow, including sample collection, storage, preparation (e.g., extraction, clean-up), injection into the chromatographic system, chromatographic separation, and detection by the mass spectrometer. By correcting for these variations, the internal standard ensures that the measured analyte signal is a true reflection of its concentration in the original sample, even at trace levels.
Applications in Metabolomics Profiling
Metabolomics involves the comprehensive study of metabolites within biological systems. Stable isotope-labeled compounds play a crucial role in metabolomics profiling by providing the means for accurate quantification and method validation. While specific detailed applications of this compound in broad metabolomics studies were not extensively detailed in the provided information, stable isotope-labeled internal standards are generally indispensable in this field. Their use is fundamental for developing robust and reliable analytical methods necessary for the identification and accurate quantification of a wide range of metabolites in complex biological matrices, supporting both relative and absolute quantification strategies in metabolomics research.
Compound Information
Untargeted Metabolomics Approaches Utilizing Deuterated Standards
Untargeted metabolomics aims to identify and quantify as many metabolites as possible within a sample without prior bias towards specific compounds or pathways sigmaaldrich.cn. While the primary goal is broad coverage, deuterated standards play a vital role in improving the quality and reliability of untargeted analyses. Although this compound might not be used as a universal standard for all metabolites in an untargeted study, isotopically labeled standards, including compounds like this compound, can be included in untargeted workflows for several purposes sigmaaldrich.com.
Furthermore, while not the primary purpose in a truly untargeted analysis, the presence of this compound can aid in the identification and relative quantification of methyl isoeugenol if it is detected within the untargeted profile. The characteristic mass difference and isotopic pattern of the labeled standard serve as a strong indicator for the presence of the native compound. The use of libraries containing information on deuterated standards can facilitate the identification process in untargeted screens.
Deuterated standards are widely recognized as providing the best outcome for mass spectrometry-based analysis in metabolomics due to their ability to mimic the chemical and physical properties of the endogenous analytes while being distinguishable by mass spectrometry sigmaaldrich.cn.
Spectroscopic Characterization in Analytical Method Development (Excluding Basic Properties)
Spectroscopic techniques are essential for confirming the structure and assessing the isotopic enrichment of labeled compounds like this compound during analytical method development.
Vibrational Spectroscopy for Conformational Analysis and Band Assignments (e.g., IR and Raman)
Studies on related phenylpropanoids like eugenol (B1671780) and methyl eugenol have utilized IR and Raman spectroscopy in conjunction with computational methods (e.g., Density Functional Theory, DFT) to determine low-energy conformers and assign vibrational bands researchgate.netnih.gov. While specific vibrational spectra for this compound were not found in the search results, the principles applied to methyl isoeugenol are relevant. Deuteration of a methyl group will lead to shifts in the vibrational frequencies associated with the C-H stretching and bending modes of that specific methyl group due to the increased mass of deuterium (B1214612) compared to hydrogen naturalspublishing.com. These isotopic shifts in the IR and Raman spectra can be used to confirm the position of the deuterium label and provide further evidence of the compound's structure.
Vibrational spectroscopy is complementary; IR is sensitive to vibrations that change the dipole moment, while Raman is sensitive to vibrations that change the polarizability mdpi.comarxiv.org. Analyzing both spectra can provide a more complete picture of the molecular vibrations and aid in the detailed assignment of bands, including those affected by deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds, including isotopically labeled species rsc.orgnih.gov. For this compound, NMR spectroscopy is crucial for confirming the chemical structure and, importantly, assessing the level and specificity of deuterium incorporation.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom directly bonded to the deuterated methyl group in this compound will show a different chemical shift and splitting pattern compared to the corresponding carbon in non-labeled methyl isoeugenol due to the deuterium isotope effect and coupling between carbon and deuterium nuclei.
Quantitative NMR (qNMR) can be used to determine the isotopic enrichment level of the deuterium label. By comparing the integrals of signals from labeled and unlabeled positions (if applicable, or by using an internal standard), the percentage of deuterium incorporation can be calculated rsc.org. This is critical for accurate quantification when using the labeled compound as an internal standard in mass spectrometry.
NMR spectroscopy can also confirm the structural integrity of the labeled compound, ensuring that the deuterium label is in the desired position and that no unwanted side reactions or rearrangements have occurred during synthesis rsc.org. This is particularly important for commercially available deuterated standards, where the stated isotopic purity and labeling position need verification.
Biochemical and Metabolic Investigations Utilizing Methyl D3 Isoeugenol As a Tracer
Elucidation of Metabolic Pathways in Biological Systems (Non-Human In Vivo and In Vitro)
Methyl-d3-isoeugenol serves as a powerful tracer for investigating the metabolic pathways of isoeugenol (B1672232) and related phenylpropanoids in various non-human biological systems. These investigations are crucial for understanding how these compounds are processed, transformed, and eventually eliminated or incorporated into endogenous molecules. Studies can be conducted both in vivo, using animal models or plants, and in vitro, utilizing enzymes, cell cultures, or tissue preparations.
Enzymatic Biotransformation Studies
Enzymatic biotransformation studies aim to identify the specific enzymes and reactions responsible for the metabolic conversion of a compound. This compound, with its stable deuterium (B1214612) label, allows for precise tracking of the original molecule and its transformed products through enzymatic reactions.
Demethylation Reactions and Metabolite Identification
One significant metabolic transformation for methoxy-substituted phenylpropanoids like isoeugenol and its methyl ether analogue is O-demethylation. This reaction involves the removal of the methyl group, often catalyzed by cytochrome P450 enzymes. When this compound is used as a substrate, demethylation would result in the formation of isoeugenol and a deuterated methyl group (CD3). By analyzing biological samples using mass spectrometry, researchers can identify the presence of deuterated isoeugenol, confirming that O-demethylation of this compound has occurred. This approach allows for the identification of demethylated metabolites and the study of the kinetics of the demethylation process. Studies on the metabolism of methylisoeugenol (B143332) (methyleugenol) in rat and bovine liver microsomes have shown the formation of isoeugenol and isochavibetol (B34048) as main metabolites, indicating demethylation pathways nih.gov. The use of a deuterated methyl group would definitively trace the origin of the demethylated product.
Hydroxylation and Conjugation Pathways
Beyond demethylation, isoeugenol and related compounds undergo other biotransformation reactions, including hydroxylation and conjugation. Hydroxylation, often mediated by cytochrome P450 enzymes, can occur at various positions on the aromatic ring or the propenyl side chain nih.govoup.comresearchgate.netmdpi.com. Conjugation reactions involve the attachment of endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866), typically catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) nih.govmdpi.comoup.com.
Using this compound, researchers can identify hydroxylated and conjugated metabolites that retain the deuterated methyl group. For example, a hydroxylated metabolite of this compound would show a mass increase corresponding to the addition of an oxygen atom, while still retaining the CD3 label. Similarly, conjugated metabolites would exhibit mass shifts corresponding to the attached conjugating moiety plus the CD3 label. This enables the unambiguous identification of these transformation products and the elucidation of the specific hydroxylation and conjugation pathways active in a given biological system. Studies on methyleugenol metabolism have identified hydroxylated metabolites like 3'-hydroxymethylisoeugenol and 6-hydroxymethylisoeugenol, and also mention conjugation nih.govoup.com. Employing this compound would facilitate tracing these specific metabolic routes.
Isotopic Tracing of Carbon Flow in Biosynthetic Processes
Isotopic tracing is a powerful technique to study biosynthetic pathways by following the incorporation of labeled atoms from a precursor molecule into downstream products. This compound can be utilized to trace the flow of carbon atoms originating from the methoxy (B1213986) group into other molecules, particularly within the context of phenylpropanoid biosynthesis.
Precursor-Product Relationships in Phenylpropanoid Biosynthesis
Phenylpropanoids are a diverse class of plant secondary metabolites derived from phenylalanine. Isoeugenol and methyleugenol are prominent examples of phenylpropanoids found in various plants researchgate.netresearchgate.netpnas.orgnih.gov. Their biosynthesis involves a series of enzymatic steps, including the modification of a basic phenylpropane skeleton.
This compound can be fed to plants or plant enzyme systems to investigate if the intact molecule or fragments derived from its metabolism are incorporated into other phenylpropanoids or related compounds. By analyzing the isotopic enrichment in potential downstream products using techniques like GC-MS or LC-MS, researchers can establish precursor-product relationships. For instance, if the deuterated methyl group from this compound is found in another methylated compound within the plant, it suggests a metabolic link or utilization of the methyl group pool derived from this compound. Studies have identified enzymes like eugenol (B1671780)/isoeugenol O-methyltransferase involved in the methylation of eugenol and isoeugenol in plants researchgate.net. Using the d3-labeled analogue would allow for precise tracking of this methylation process and the fate of the methyl group.
Kinetic Isotope Effects in Enzymatic Reactions
Kinetic isotope effects (KIEs) occur when the substitution of an atom with one of its isotopes affects the rate of a chemical reaction. Deuterium substitution for hydrogen can lead to significant KIEs due to the mass difference affecting vibrational frequencies and bond strengths wikipedia.orgunl.edumdpi.comnih.gov. Studying KIEs using deuterated compounds like this compound can provide valuable information about the transition state of an enzymatic reaction and the rate-limiting steps involved unl.edumdpi.comnih.govnih.govnih.gov.
If an enzymatic reaction involves the cleavage or formation of a bond to the methyl group of this compound (e.g., in demethylation or transmethylation reactions), a primary kinetic isotope effect might be observed, where the reaction rate with the deuterated substrate is slower than with the unlabeled substrate. Secondary kinetic isotope effects can also occur if the isotopic substitution is near the reaction center but the bond to the isotope is not broken or formed wikipedia.orgmdpi.comnih.gov. By measuring the reaction rates with this compound and unlabeled methylisoeugenol, researchers can calculate the KIE. The magnitude and nature of the KIE can offer insights into the enzymatic mechanism, such as whether the C-O bond cleavage of the methyl group is a rate-determining step in a demethylation reaction. Studies on enzymatic methyl transfer have utilized deuterium solvent kinetic isotope effects to understand reaction mechanisms nih.gov. While direct KIE studies with this compound were not prominently found, the principle applies, and such experiments would be feasible and informative for enzymes metabolizing the methyl group of methylisoeugenol.
Based on the conducted searches, there is limited specific information available in the provided snippets detailing the use of "this compound" as a tracer in dedicated biochemical and metabolic investigations within non-mammalian biological systems, specifically microbial biotransformation or plant biosynthesis studies. While the searches provided context on related compounds like isoeugenol and methyl isoeugenol, the general application of deuterated tracers in biological research, and some metabolic pathways involving similar phenylpropanoids, they did not yield detailed research findings or data tables focused solely on this compound as a tracer in the specified non-mammalian systems.
Therefore, it is not possible to generate a thorough article structured around the provided outline with detailed research findings and data tables based strictly on the information retrieved from the search results.
However, as requested, a table of related compound names mentioned in the search results and their corresponding PubChem CIDs is provided below.
Environmental Fate and Degradation Studies of Isoeugenol Methyl Ethers
Abiotic Degradation Pathways (e.g., Photo-degradation, Hydrolysis)
Abiotic processes play a role in the environmental degradation of isoeugenol (B1672232) methyl ethers and related compounds. Photodegradation, particularly the reaction with photochemically generated hydroxyl radicals in the atmosphere and water, is one such pathway. Isoeugenol, for instance, can be degraded in natural waters by reaction with hydroxyl radicals, with an estimated half-life of 21 days. iarc.fr Photochemical transformations of isoeugenol induced by UV laser light have also been observed, including conformer-selective E ↔ Z geometrical isomerizations. researchgate.net Eugenol (B1671780) and isoeugenol have also been studied for their ability to protect carotenoids against photodegradation, indicating their own reactivity under light exposure. mdpi.comacs.orgacs.org
Volatilization can also contribute to the dissipation of isoeugenol methyl ethers from environmental compartments. Methyl eugenol is expected to volatilize from water surfaces and moist soil surfaces. nih.gov Dissipation half-lives for methyl eugenol in soil and water at different temperatures have been measured. nih.gov
Hydrolysis is another potential abiotic degradation pathway, although it appears less significant for the ether linkage in isoeugenol methyl ethers compared to the hydrolysis of isoeugenol esters, which can readily hydrolyze in situ to form isoeugenol. industrialchemicals.gov.aunih.gov The aryl methyl ether bond generally exhibits comparatively high stability. rsc.org
Data on the dissipation of methyl eugenol in soil and water highlights the influence of temperature on the degradation rate:
| Environmental Compartment | Temperature (°C) | Dissipation Half-life (hours) |
| Soil | 32 | ~6 |
| Soil | 22 | ~16 |
| Water | 32 | ~6 |
| Water | 22 | ~34 |
Table 1: Dissipation Half-lives of Methyl Eugenol in Soil and Water. nih.gov
Biotic Degradation Mechanisms in Environmental Compartments
Biotic processes, particularly microbial degradation, are significant mechanisms for the breakdown of isoeugenol methyl ethers in the environment. Isoeugenol is considered readily biodegradable. heraproject.com Biodegradation is also considered an important environmental process for methyl eugenol in both water and soil. nih.gov
Microbial Degradation in Soil and Water Systems
Microorganisms in soil and water systems play a crucial role in the degradation of isoeugenol and related compounds. Several bacterial strains capable of degrading isoeugenol have been isolated from soil. nih.govresearchgate.net For instance, Bacillus subtilis strain HS8 was found to degrade isoeugenol, and Pseudomonas nitroreducens strain Jin1 was isolated based on its ability to grow on both eugenol and isoeugenol as sole carbon and energy sources. nih.govresearchgate.netresearchgate.net
Detailed research findings have elucidated metabolic pathways for the microbial degradation of isoeugenol. One substantially proven pathway involves the conversion of isoeugenol to vanillin (B372448) via epoxide and diol intermediates. nih.govresearchgate.netresearchgate.netresearchgate.net This epoxide-diol metabolic route begins with side-chain epoxidation catalyzed by isoeugenol monooxygenase, forming isoeugenol epoxide. researchgate.net This epoxide is then hydrolyzed to form isoeugenol diol, which subsequently yields vanillin and vanillyl alcohol. researchgate.net Bacillus subtilis HS8 has been shown to convert isoeugenol to vanillin via isoeugenol-diol, with vanillin being further metabolized to vanillic acid and then guaiacol. nih.govresearchgate.net
Another bacterial strain, Pseudomonas nitroreducens Jin1, biotransforms isoeugenol to vanillin through a different pathway compared to eugenol degradation. researchgate.net While the isoeugenol pathway in P. nitroreducens Jin1 also leads to vanillin, it does not involve the formation of ferulic acid as seen in the eugenol degradation pathway by the same strain. researchgate.netresearchgate.net
Some studies also indicate that microorganisms can transform methyl isoeugenol. For example, the enzyme tyrosine ammonia-lyase (TAL) from Pseudomonas putida JYR-1 has a relaxed substrate range that includes O-methyl isoeugenol. researchgate.net
Key intermediates and products identified in the microbial degradation of isoeugenol include:
| Compound | Role in Pathway |
| Isoeugenol epoxide | Intermediate |
| Isoeugenol diol | Intermediate |
| Vanillin | Product/Intermediate |
| Vanillic acid | Intermediate/Product |
| Guaiacol | Product |
| Dehydrodiisoeugenol | Bipolymerization Product |
Table 2: Key Compounds in the Microbial Degradation of Isoeugenol. nih.govresearchgate.netresearchgate.netresearchgate.net
Enantioselective Degradation Processes
Isoeugenol and methyl isoeugenol can exist as (E) and (Z) isomers due to the double bond in the propenyl side chain. iarc.frwikipedia.orgthegoodscentscompany.comthegoodscentscompany.comchemicalbook.com While photochemical isomerization between the E and Z isomers of isoeugenol has been observed researchgate.net, specific studies detailing enantioselective degradation processes of isoeugenol methyl ethers in environmental compartments were not prominently found in the searched literature. The existence of different metabolic pathways utilized by microorganisms for structurally related compounds like eugenol and isoeugenol researchgate.net suggests that enzymatic degradation could potentially exhibit some degree of selectivity towards different isomers, but further research is needed to confirm and characterize any such enantioselective degradation in environmental settings.
Computational and Theoretical Aspects of Methyl D3 Isoeugenol
Quantum Chemical Calculations for Deuterium (B1214612) Effects on Molecular Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, geometry, and vibrational properties of molecules. For deuterium-labeled compounds, these calculations can reveal the impact of isotopic substitution on molecular vibrations and zero-point energies, which in turn affect reaction rates and equilibrium processes ebsco.comajchem-a.com.
Deuterium is heavier than protium (B1232500) (the most common hydrogen isotope), and this mass difference influences molecular vibrations. Specifically, the vibrational frequencies of bonds involving deuterium are lower than those involving protium ajchem-a.com. This difference in vibrational energy leads to a lower zero-point energy for bonds to deuterium compared to bonds to hydrogen aip.orgirb.hr. Consequently, more energy is required to break a C-D bond than a C-H bond, a phenomenon known as the kinetic isotope effect (KIE) ebsco.comirb.hr. Quantum chemical calculations can quantify these differences in bond energies and activation barriers for reactions, providing a theoretical basis for observed KIEs. mdpi.com.
Studies on other deuterated molecules, such as thioformaldehyde, dihydrogen, and water, have shown that while structural properties like bond lengths and angles may remain largely unaffected by deuteration, spectroscopic properties, particularly vibrational frequencies, show significant alterations ajchem-a.com. Quantum chemical methods like MP2 and DFT are commonly used to optimize molecular geometries and compute vibrational frequencies, providing valuable spectroscopic insights ajchem-a.comresearchgate.net. These calculations can also be used to analyze the potential energy surfaces of reactions and identify transition states, allowing for the theoretical prediction of reaction rates and KIEs ebsco.commdpi.com.
For Methyl-d3-isoeugenol, quantum chemical calculations could be employed to:
Calculate vibrational frequencies to understand the changes in molecular vibrations due to deuterium substitution, which would be reflected in spectroscopic data like infrared and Raman spectra.
Analyze the electronic structure and charge distribution, although deuterium substitution typically has a minimal electronic effect compared to the mass effect.
Compute activation energies for potential reaction pathways, particularly those involving the cleavage of C-O or adjacent C-C bonds, to predict the kinetic isotope effects on these reactions.
Research on isoeugenol (B1672232) and related compounds using DFT calculations has focused on conformational analysis and vibrational assignments, demonstrating the applicability of these methods to this class of molecules researchgate.netunipa.it. Such studies provide a foundation for applying similar computational approaches to this compound to understand the specific impact of deuterium labeling.
Molecular Dynamics Simulations for Ligand-Enzyme Interactions in Metabolic Studies
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules, their interactions with other molecules (such as enzymes), and conformational changes. In the context of metabolic studies, MD simulations can be used to model the binding of a ligand (like this compound) to an enzyme and understand the nature of these interactions at an atomic level.
For deuterium-labeled compounds, MD simulations can help explore how the isotopic substitution might subtly alter the interaction dynamics with metabolic enzymes. While the primary effect of deuterium is on bond strength and vibrational modes, these changes can potentially influence binding affinity, orientation within the active site, and the efficiency of catalytic transformation. Although the mass difference between hydrogen and deuterium is small, it can affect the reduced mass of molecular groups, influencing their motion and interaction with the surrounding environment, including protein residues in an enzyme's active site.
MD simulations can provide data on:
The preferred binding poses and orientations of this compound within the active site of relevant metabolic enzymes (e.g., cytochrome P450 enzymes known to metabolize phenylpropanoids).
The stability of the ligand-enzyme complex and the strength of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between this compound and amino acid residues.
Conformational changes in the enzyme or ligand upon binding.
The dynamics of water molecules or other solvent molecules in the active site and how they might be affected by the presence of the deuterated ligand.
Studies have utilized MD simulations to investigate ligand-receptor interactions and the impact of deuteration on these interactions, suggesting that even subtle changes in physicochemical properties due to deuterium can influence binding irb.hrmdpi.com. MD simulations are also used to study enzyme-catalyzed reactions and interactions of molecules with lipid membranes, which are relevant in the context of drug metabolism and transport mdpi.com. While specific MD studies on this compound were not found, the application of MD to study the interaction of isoeugenol derivatives with proteins or enzymes is a relevant area of research researchgate.net.
Prediction of Metabolic Fate using In Silico Models
In silico models are computational approaches used to predict the metabolic fate of compounds within biological systems. These models integrate various types of data, including chemical structure, known metabolic pathways, and enzyme kinetics, to predict how a compound will be transformed and eliminated by an organism. For deuterium-labeled compounds, in silico models can be particularly useful for predicting how deuterium substitution might alter metabolic pathways and rates.
The primary way deuterium labeling affects metabolic fate is through the kinetic isotope effect (KIE). If a metabolic step involves the cleavage of a C-H bond at a site that has been replaced by a C-D bond, the rate of that step will typically be slower irb.hracs.org. This can lead to altered metabolic profiles, with the deuterated compound being metabolized more slowly or through alternative pathways compared to its non-labeled analog. In silico models can incorporate KIEs to predict these changes in metabolic rates and identify potential accumulation of the parent compound or formation of different metabolites.
In silico models for predicting metabolic fate can include:
Rule-based systems that identify potential metabolic hotspots in a molecule based on its structure and known enzyme specificities.
Machine learning models trained on large datasets of known metabolic transformations.
Physiologically based pharmacokinetic (PBPK) models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system frontiersin.orgnih.gov.
Deuterium labeling is a common strategy in drug discovery and development to improve pharmacokinetic properties by increasing metabolic stability, particularly for transformations mediated by cytochrome P450 enzymes that involve C-H bond cleavage irb.hracs.org. In silico models can help predict which sites of deuteration are most likely to impact metabolism and to what extent. While specific in silico models for this compound's metabolism were not identified, the principles of predicting metabolic fate for deuterated compounds using computational models are well-established and applied to various molecules d-nb.infonih.gov. These models can predict changes in clearance rates and exposure levels based on the expected KIEs at the deuterated positions.
Future Research Directions and Emerging Applications
Development of Novel Analytical Methodologies with Enhanced Sensitivity and Specificity
The incorporation of a stable isotope like deuterium (B1214612) into Methyl isoeugenol (B1672232) can significantly enhance the sensitivity and specificity of analytical methods. Deuterated internal standards are commonly used in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and reliability of quantification. mdpi.com The use of Methyl-d3-isoeugenol as an internal standard can help compensate for variations in sample preparation, injection, and instrument response, leading to more precise measurements of endogenous or introduced methyl isoeugenol in complex matrices. mdpi.comresearchgate.net
Future research could focus on developing highly sensitive and specific analytical methods specifically tailored for detecting and quantifying this compound, potentially at very low concentrations, in various biological and environmental samples. This is particularly relevant in studies involving the metabolism or environmental fate of methyl isoeugenol. Advances in mass spectrometry, such as high-resolution MS and tandem MS (MS/MS), coupled with optimized chromatographic separation techniques, can further improve detection limits and selectivity, minimizing interference from co-eluting compounds. mdpi.comnih.gov
Advanced Isotopic Tracing for Complex Biochemical Networks
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and understanding the dynamics of biochemical networks. nih.gov By using this compound as a tracer, researchers can track the metabolic fate of methyl isoeugenol in biological systems. The deuterium label allows for the differentiation of the original compound and its metabolites from naturally occurring compounds with similar structures.
Future research can utilize this compound in in vivo and in vitro studies to map the absorption, distribution, metabolism, and excretion (ADME) of methyl isoeugenol. This can provide crucial insights into how the compound is transformed within an organism or a biological system, identifying specific metabolic pathways and enzymes involved. nih.gov Advanced techniques like Isotope Ratio Mass Spectrometry (IRMS) can provide detailed information on the isotopic enrichment of specific atoms within metabolites, offering a deeper understanding of metabolic fluxes and pathway contributions. mdpi.com This approach can be applied to study the biotransformation of methyl isoeugenol in plants, microorganisms, or animal models.
Integration of Multi-Omics Data with Deuterated Standards in Systems Biology Research
Systems biology aims to understand biological systems as integrated networks of interacting components. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are essential for gaining a holistic view of biological processes. nih.govfrontiersin.org The integration of data obtained using deuterated standards, such as this compound in metabolomics studies, can significantly enhance the accuracy and interpretability of multi-omics data.
Future research can integrate quantitative metabolomics data obtained using this compound as an internal standard with other omics datasets to build more comprehensive and accurate models of biological systems. nih.gov For instance, correlating changes in methyl isoeugenol metabolism (tracked using this compound) with changes in gene expression (transcriptomics) or protein levels (proteomics) can help identify the enzymes and pathways that regulate its fate. frontiersin.org This integrated approach can be applied to study the effects of methyl isoeugenol on various biological processes, its role in plant defense mechanisms, or its interactions with microbial communities. The use of deuterated standards ensures the reliability of the metabolomics data, which is crucial for accurate network reconstruction and systems-level analysis. nih.gov
Exploration of Specific Kinetic Isotope Effects (KIEs) in Enzymatic Mechanisms
Kinetic Isotope Effects (KIEs) occur when the substitution of an atom with one of its isotopes affects the rate of a chemical reaction. wikipedia.org Deuterium substitution can lead to significant KIEs, particularly when the isotopically labeled atom is involved in the rate-determining step of a reaction. mdpi.com Studying KIEs using this compound can provide valuable information about the mechanisms of enzymatic reactions that involve the methyl group of methyl isoeugenol.
Future research can investigate the specific KIEs associated with the metabolism or transformation of this compound by enzymes. By comparing the reaction rates of methyl isoeugenol and this compound, researchers can gain insights into the transition state of the reaction and identify which bonds are being broken or formed in the rate-limiting step. mdpi.comd-nb.info This is particularly useful for understanding the catalytic mechanisms of enzymes that act on phenylpropanoids. For example, if an enzymatic reaction involves the cleavage of a C-H bond in the methyl group, a significant primary KIE is expected upon deuterium substitution. nih.gov Studying these KIEs can help elucidate the precise steps involved in enzymatic catalysis and the role of specific amino acid residues in the enzyme's active site.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and isotopic integrity of Methyl-d3-isoeugenol?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, ensuring isotopic labeling accuracy. Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) can validate molecular weight and detect impurities. Isotopic purity should be quantified via isotopic ratio mass spectrometry (IRMS), with thresholds ≥98% for reliable tracer studies .
- Experimental Design : Include internal standards (e.g., non-deuterated analogs) during LC-MS runs to normalize signal drift. For NMR, employ deuterated solvents to avoid interference and use 2D experiments (e.g., HSQC) to resolve overlapping peaks .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled stressors (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and quantify deuterium loss using IRMS. Include control samples stored at -80°C to establish baseline stability .
- Data Contradiction Analysis : If unexpected degradation products arise, compare degradation pathways with non-deuterated isoeugenol to distinguish isotopic effects from structural instability. Use kinetic modeling to predict shelf-life under standard lab conditions .
Q. What synthetic routes ensure high isotopic purity for this compound?
- Methodological Answer : Optimize deuterium exchange reactions using catalysts like Pd/C in deuterated solvents (e.g., D₂O or CD₃OD). Purify intermediates via column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified with deuterated ligands). Validate synthetic yields using isotopic dilution assays .
Advanced Research Questions
Q. How can isotopic tracing with this compound elucidate metabolic pathways in mammalian systems?
- Methodological Answer : Administer this compound to in vitro hepatocyte models and track deuterium retention in metabolites using LC-HRMS. Compare fragmentation patterns with non-deuterated analogs to distinguish endogenous vs. exogenous metabolic products. Use time-course studies to identify rate-limiting enzymatic steps .
- Data Contradiction Analysis : If conflicting metabolite profiles emerge, validate results using stable isotope-resolved metabolomics (SIRM) and cross-check with enzyme knockout models to confirm pathway specificity .
Q. How can contradictions in enzyme inhibition studies involving this compound be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with controls for solvent effects (e.g., DMSO ≤0.1%). Use isothermal titration calorimetry (ITC) to measure binding affinities independently of isotopic interference. Validate findings with CRISPR-edited enzyme variants lacking deuterium-sensitive residues .
Q. What computational models predict isotopic effects on this compound’s reactivity in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate kinetic isotope effects (KIE) for deuterium-substituted positions. Validate models against experimental data from stopped-flow spectroscopy or kinetic studies. Use molecular dynamics (MD) simulations to assess solvent isotope effects in aqueous vs. non-polar environments .
Q. Which in vivo models are suitable for pharmacokinetic studies of this compound?
- Methodological Answer : Use cannulated rodents for serial blood sampling, with LC-MS/MS to quantify deuterated vs. non-deuterated forms. Apply physiologically based pharmacokinetic (PBPK) modeling to account for isotopic differences in distribution and clearance. Include mass balance studies using ¹⁴C-labeled analogs to cross-validate excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
